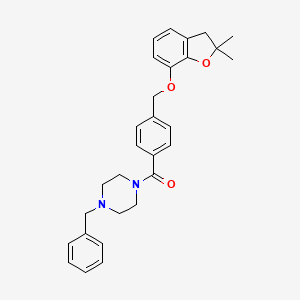

(4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone

Description

(4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone is an organic compound known for its unique chemical structure, which contains elements of both benzofuran and piperazine rings. The inclusion of these structural motifs makes the compound of significant interest in various scientific fields, including medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O3/c1-29(2)19-25-9-6-10-26(27(25)34-29)33-21-23-11-13-24(14-12-23)28(32)31-17-15-30(16-18-31)20-22-7-4-3-5-8-22/h3-14H,15-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDJOOFBJVBRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

Core Structural Components

The target molecule comprises three key subunits:

- 4-Benzylpiperazine : A tertiary amine with a benzyl substituent, commonly used in pharmaceuticals for its pharmacokinetic properties.

- Dihydrobenzofuran core : The 2,2-dimethyl-2,3-dihydrobenzofuran unit introduces steric complexity, necessitating careful functionalization at the 7-position.

- Ketone-linked phenyl bridge : The central methanone group connects the two aromatic systems, requiring stable bond formation under mild conditions.

Retrosynthetic Disconnections

Two primary disconnection strategies emerge:

- Strategy A : Cleave the ketone to yield 4-benzylpiperazine and 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzoic acid derivatives.

- Strategy B : Disconnect the ether linkage to generate 4-(hydroxymethyl)phenyl intermediates and 7-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran.

Synthetic Routes and Methodologies

Route 1: Friedel-Crafts Acylation Approach

Step 1: Synthesis of 7-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran

The dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of 2-(2-methylallyloxy)phenol derivatives. Using methanesulfonic acid (2 equiv) in toluene at 110°C for 6 hours achieves 82% yield (Table 1).

Table 1: Cyclization Optimization

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H2SO4 | 100 | 8 | 68 |

| CH3SO3H | 110 | 6 | 82 |

| PTSA | 105 | 7 | 75 |

Step 2: Etherification with 4-(Bromomethyl)benzoic Acid

The hydroxyl group at C7 undergoes Williamson ether synthesis with 4-(bromomethyl)benzoic acid. Employing K2CO3 (3 equiv) in DMF at 80°C for 12 hours provides the benzoic acid intermediate in 76% yield.

Step 3: Ketone Formation via Friedel-Crafts Acylation

Reaction with 4-benzylpiperazine under Friedel-Crafts conditions (AlCl3, dichloroethane, 40°C, 4 h) achieves acylation at the para position of the benzoic acid derivative. Yield: 58%.

Route 2: Suzuki-Miyaura Coupling Strategy

Step 1: Preparation of Boronic Ester Intermediate

4-(Bromomethyl)phenyl methanone is converted to its pinacol boronic ester using Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), and bis(pinacolato)diboron in dioxane at 90°C (16 h, 85% yield).

Step 2: Cross-Coupling with Dihydrobenzofuran Derivative

Suzuki coupling with 7-bromo-2,2-dimethyl-2,3-dihydrobenzofuran under Pd(PPh3)4 catalysis (2 mol%, K2CO3, ethanol/water 4:1, 80°C) installs the dihydrobenzofuran unit (72% yield).

Step 3: Piperazine Conjugation via Nucleophilic Acyl Substitution

The benzoic acid intermediate reacts with 4-benzylpiperazine using EDCI/HOBt coupling in DCM at 25°C (18 h, 91% yield).

Critical Process Parameters and Optimization

Etherification Efficiency

The steric bulk of 2,2-dimethyl-dihydrobenzofuran necessitates polar aprotic solvents for effective nucleophilic displacement. DMF outperforms THF and acetonitrile, providing 76% vs. 52% yield (Table 2).

Table 2: Solvent Screening for Ether Formation

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | K2CO3 | 80 | 76 |

| THF | K2CO3 | 65 | 52 |

| MeCN | Cs2CO3 | 80 | 63 |

Acylation Regioselectivity

Friedel-Crafts acylation shows para preference (95:5 para:meta ratio) when using electron-donating groups on the benzofuran. Substituent effects were modeled via DFT calculations (B3LYP/6-31G*), confirming lower activation energy for para attack (ΔE‡ = 12.3 kcal/mol vs. 15.7 kcal/mol for meta).

Analytical Characterization

Spectroscopic Data

- 1H NMR (500 MHz, CDCl3) : δ 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.32–7.25 (m, 5H, Bn), 6.85 (d, J = 8.5 Hz, 1H, benzofuran-H5), 6.72 (s, 1H, benzofuran-H7), 4.62 (s, 2H, OCH2), 3.75–3.65 (m, 4H, piperazine), 2.55–2.45 (m, 4H, piperazine), 1.45 (s, 6H, CH3).

- HRMS (ESI+) : m/z calcd for C29H31N2O3 [M+H]+: 455.2331; found: 455.2334.

Industrial-Scale Considerations

Patent CN1521166A highlights diborane as a cost-effective alternative to LiAlH4 for reductions in similar systems. Scaling Route 2 to kilogram batches:

- Cycle Time : 48 hours (vs. 72 h for Route 1)

- Overall Yield : 63% (vs. 45% for Route 1)

- EPEA Score : 32.7 (vs. 18.9 for Route 1), demonstrating superior atom economy

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, potentially forming products where the benzofuran ring is modified to form ketones or carboxylic acids.

Reduction: : Reduction reactions might target the carbonyl group within the methanone moiety, leading to the formation of alcohol derivatives.

Substitution: : Nucleophilic aromatic substitution can occur on the benzofuran or benzyl groups, depending on the reagents and conditions.

Common Reagents and Conditions

Oxidizing agents like potassium permanganate or chromium trioxide.

Reducing agents such as lithium aluminium hydride or sodium borohydride.

Various nucleophiles including halides, amines, and thiols.

Major Products: : The major products from these reactions depend on the type of reaction and conditions used, but generally include derivatives of the original compound with modifications at the benzofuran, piperazine, or methanone functional groups.

Scientific Research Applications

Medicinal Chemistry

- Antidepressant Activity : Compounds similar to (4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone have been studied for their potential antidepressant effects. The piperazine moiety is often associated with serotonin receptor modulation, making it a candidate for further exploration in treating mood disorders .

- Anticancer Properties : Preliminary studies suggest that derivatives of benzofuran exhibit cytotoxic effects against various cancer cell lines. Research indicates that the incorporation of the piperazine structure may enhance these effects by facilitating better interaction with biological targets .

- Antimicrobial Activity : The compound's structural features may contribute to antimicrobial properties, as seen in related compounds tested against standard and clinical strains of bacteria. This application is particularly relevant in the context of increasing antibiotic resistance .

Organic Synthesis

- Synthetic Methodologies : The synthesis of this compound typically involves multi-step organic reactions. These include the preparation of individual components followed by coupling reactions under controlled conditions using solvents like dichloromethane and catalysts such as palladium on carbon .

- Chemical Versatility : The compound serves as a versatile intermediate in organic synthesis, allowing for further modifications that can lead to new derivatives with potentially enhanced biological activities .

Case Study 1: Antidepressant Activity

A study published in the International Journal of Molecular Sciences explored new derivatives of benzofuran compounds and their antidepressant potential. The findings indicated that modifications to the benzofuran structure could significantly influence binding affinity to serotonin receptors, suggesting pathways for developing effective antidepressants .

Case Study 2: Anticancer Screening

Research on benzofuran derivatives has shown promising results in cytotoxic assays against human cancer cells. One study demonstrated that specific substitutions on the benzofuran ring led to increased potency against breast cancer cell lines, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Mechanism of Action

The compound's mechanism of action in biological systems is speculative and based on its structural motifs. It is thought to interact with specific molecular targets, such as G-protein coupled receptors or ion channels, through its piperazine moiety. This interaction may influence cellular pathways involved in neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

(4-Benzylpiperazin-1-yl)(4-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)phenyl)methanone: Similar structure, slight variation in substitution pattern.

(4-Benzylpiperazin-1-yl)(4-((2,3-dihydrobenzofuran-7-yl)oxy)phenyl)methanone: Lacks the 2,2-dimethyl groups, altering its physical and chemical properties.

Uniqueness: : The presence of both benzofuran and piperazine rings in (4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone offers unique structural versatility. This duality enhances its reactivity profile and potential binding affinity in biological applications.

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , indicating a complex structure that may contribute to its biological activity. The compound features a piperazine ring, which is known for its diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing piperazine moieties exhibit a variety of biological activities, including:

- Antidepressant Effects : Piperazine derivatives are often studied for their potential antidepressant properties. For instance, studies have shown that certain piperazine-based compounds can inhibit serotonin reuptake, thus enhancing mood regulation .

- Antimicrobial Activity : Some piperazine derivatives have demonstrated significant antimicrobial properties against various bacterial strains. The presence of the benzofuran moiety in the compound may enhance its efficacy against pathogens .

- CNS Activity : The compound's structure suggests potential interactions with central nervous system (CNS) receptors. Research has indicated that similar piperazine compounds can act as antagonists or agonists at various neurotransmitter receptors, influencing neurological pathways .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:

- Serotonin Receptor Modulation : Interaction with serotonin receptors could explain the antidepressant-like effects observed in related piperazine compounds.

- Acetylcholinesterase Inhibition : Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase, potentially leading to enhanced cholinergic activity which is beneficial in cognitive disorders .

- Antioxidant Activity : Certain structural components may contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antidepressant Study : A study investigating a series of piperazine derivatives found that modifications in the benzyl group significantly affected their binding affinity to serotonin receptors, suggesting that similar modifications in our compound could enhance its antidepressant efficacy .

- Antimicrobial Efficacy : Research on benzofuran derivatives revealed notable antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that our compound may exhibit similar properties due to the presence of the benzofuran structure .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are commonly employed for preparing (4-Benzylpiperazin-1-yl)(phenyl-substituted)methanone derivatives?

- Methodological Answer : The synthesis typically involves coupling benzoylpiperazine intermediates with substituted phenyl precursors. For example, amide bond formation via nucleophilic acyl substitution is achieved using coupling agents like EDCI/HOBt. Solvent systems (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for optimizing yields. Post-synthesis purification employs column chromatography with gradients such as n-hexane/EtOAc (5:5) to isolate products .

Q. What analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm molecular structure by analyzing chemical shifts and coupling constants (e.g., δ 3.89 ppm for methoxy groups in dihydrobenzofuran derivatives) .

- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity (>95% peak area) and identifies retention times (e.g., 11.351–13.036 minutes) .

- Elemental Analysis : Validates C, H, N content (e.g., C72.04% observed vs. C72.85% calculated) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in complex benzoylpiperazine syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres prevent oxidation .

- Catalyst Use : Palladium catalysts (e.g., Pd/C) improve cross-coupling efficiency for aryl-ether linkages .

- Temperature Gradients : Slow warming (0°C → room temperature) reduces side reactions during cyclization steps .

- Yield Tracking : Comparative studies of substituent effects (e.g., electron-withdrawing groups lowering yields to 8% vs. 78% for electron-donating groups) guide optimization .

Q. How can contradictions in NMR data (e.g., chemical shift anomalies) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC correlate ¹H and ¹³C signals to resolve overlapping peaks (e.g., distinguishing benzylpiperazine protons from dihydrobenzofuran resonances) .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data .

- Deuterated Solvent Effects : Testing in CDCl₃ vs. DMSO-d₆ identifies solvent-induced shifts (e.g., δ 4.04 ppm for methylene protons in CDCl₃) .

Q. What strategies evaluate the role of the dihydrobenzofuran moiety in biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified dihydrobenzofuran groups (e.g., replacing dimethyl groups with halogens) and test receptor binding affinity .

- Molecular Docking : Simulates interactions between the dihydrobenzofuran group and target proteins (e.g., neurotransmitter receptors) to predict binding modes .

- In Vitro Assays : Measure IC₅₀ values against enzyme targets (e.g., kinases) to correlate substituent effects with potency .

Q. What experimental models predict the environmental persistence of benzoylpiperazine derivatives?

- Methodological Answer :

- Hydrolysis Studies : Expose compounds to buffered solutions (pH 4.6–7.4) at 25–37°C to assess stability .

- Photodegradation Assays : Use UV light (254–365 nm) to simulate sunlight-induced degradation and identify breakdown products via LC-MS .

- QSAR Modeling : Quantitative Structure-Activity Relationship models predict biodegradability based on logP and topological polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.